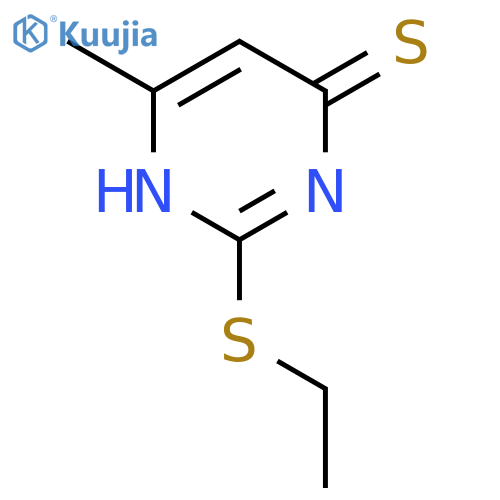Cas no 6967-58-4 (2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol)
2-エチルスルファニル-6-メチルピリミジン-4-チオールは、有機合成化学において重要な中間体として利用されるピリミジン誘導体です。分子内にスルファニル基(-SH)とチオエーテル構造(-S-Et)を有するため、金属錯体形成能や求核置換反応への高い反応性を示します。特に6位のメチル基が立体障害を緩和することで、他の官能基との選択的反応が可能です。この化合物は医農薬中間体や配位子としての応用が期待され、熱安定性に優れるため高温反応条件下でも利用可能です。結晶性が良好なため精製工程が簡便であり、高い純度が要求される用途に適しています。

6967-58-4 structure
商品名:2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
CAS番号:6967-58-4
MF:C7H10N2S2
メガワット:186.297698497772
CID:1738914
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 化学的及び物理的性質
名前と識別子
-
- 2-ethylsulfanyl-6-methyl-1h-pyrimidine-4-thione
- 2-Aethylmercapto-6-methyl-3H-pyrimidin-4-thion
- AC1Q38F5
- AG-G-71519
- 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol
- NSC67307
- CTK5D0882
- AC1N305D
- 2-ethylmercapto-6-methyl-3H-pyrimidine-4-thione
- HMS2884N21
- 2-ETHYLTHIO-4-MERCAPTO-6-METHYLPYRIMIDINE
- 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
-
- インチ: InChI=1S/C7H10N2S2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
- InChIKey: GMNKCZROCVXPTB-UHFFFAOYSA-N
- ほほえんだ: CCSC1=NC(=CC(=N1)S)C
計算された属性
- せいみつぶんしりょう: 186.0287
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 24.39
- LogP: 2.55960
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E927668-100mg |
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol |
6967-58-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E927668-50mg |
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol |
6967-58-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E927668-10mg |
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol |
6967-58-4 | 10mg |
$ 50.00 | 2022-06-05 |
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
6967-58-4 (2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
